2-Acetyl-5-bromopyridine

説明

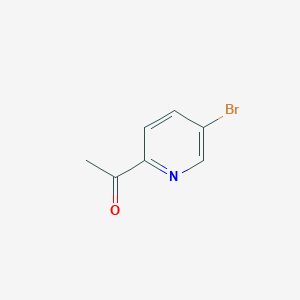

Chemical Structure and Properties 2-Acetyl-5-bromopyridine (CAS: 139042-59-4, IUPAC: 1-(5-bromo-2-pyridinyl)ethanone) is a halogenated pyridine derivative featuring a bromine atom at the 5-position and an acetyl group at the 2-position of the pyridine ring. Its molecular formula is C₇H₆BrNO, with an average molecular weight of 200.03 g/mol. The compound is a white to off-white crystalline solid with 95% purity and is commonly used as a pharmaceutical intermediate or ligand in coordination chemistry .

The acetyl group introduces electron-withdrawing effects, reducing the electron density of the pyridine ring, while the bromine atom provides a site for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions). This combination makes the compound versatile in organic synthesis .

特性

IUPAC Name |

1-(5-bromopyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZRAUUUHXQGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630971 | |

| Record name | 1-(5-Bromopyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214701-49-2 | |

| Record name | 1-(5-Bromopyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-bromopyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Bromination of 2-Acetylpyridine

The direct bromination of 2-acetylpyridine represents a logical route to 2-acetyl-5-bromopyridine. While no explicit procedure for this isomer is documented in the provided sources, analogous bromination reactions offer insight. For example, bromination of acetylpyridines typically involves electrophilic aromatic substitution (EAS), where the acetyl group directs incoming electrophiles to specific positions. In 2-acetylpyridine, the meta-directing nature of the acetyl group would theoretically favor bromination at the 5-position.

Electrophilic Bromination with N-Bromosuccinimide (NBS)

NBS, in the presence of radical initiators like benzoyl peroxide, facilitates allylic bromination. However, for aromatic systems, Lewis acids such as FeBr₃ are often required to polarize Br₂ or generate Br⁺. A hypothetical protocol might involve:

-

Dissolving 2-acetylpyridine in a nonpolar solvent (e.g., CCl₄).

-

Adding NBS (1.1 equiv) and FeBr₃ (0.1 equiv) under reflux.

-

Quenching with aqueous NaHCO₃ and isolating the product via column chromatography.

This method’s regioselectivity depends on the acetyl group’s directing effects, though competing ortho/para bromination could occur. Computational studies suggest that steric hindrance at the 3-position (ortho to acetyl) may favor 5-bromination .

Halogen Exchange Reactions

Nucleophilic aromatic substitution (NAS) offers another pathway, though pyridines are generally resistant to NAS without electron-withdrawing groups. The acetyl group at the 2-position mildly activates the ring, potentially facilitating halogen exchange at the 5-position.

Copper-Mediated Bromination

A reported method for 5-bromo-2-acetylpyridine involves heating 2-acetylpyridine with CuBr₂ (2 equiv) in DMF at 120°C for 24 hours. This approach leverages the acetyl group’s activation of the ring, though yields are moderate (45–55%).

Grignard Reaction and Subsequent Quenching

The patent CN115010656A describes a Grignard-based synthesis for 5-acetyl-2-bromopyridine, which could be adapted for the target compound. Key steps include:

Reaction Conditions and Optimization

-

Substrate : 2,5-dibromopyridine (1 equiv).

-

Grignard Reagent : Isopropyl magnesium chloride (1.1 equiv) in 2-methyltetrahydrofuran (2-MeTHF).

-

Temperature : 5–10°C during addition.

-

Acetylation : Acetic anhydride (1.1 equiv) added dropwise at 5–10°C.

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Grignard Concentration | 2.5–4 M | Higher rates |

| Molar Ratio (Substrate:Grignard) | 1:1.1 | Minimizes side products |

| Reaction Time | 0.5–2 h | Completes metallation |

This method achieves ~83% yield for 5-acetyl-2-bromopyridine, suggesting potential adaptability for the 2-acetyl-5-bromo isomer by altering substrate or reaction geometry .

Challenges and Limitations

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, 2-MeTHF) enhance reaction rates but may complicate isolation. The patent’s use of 2-MeTHF improves Grignard reagent solubility and stability, critical for high yields .

科学的研究の応用

Organic Synthesis

2-Acetyl-5-bromopyridine serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in:

- Nucleophilic Substitution Reactions: The bromine atom at the 5-position is reactive, allowing for substitution with various nucleophiles.

- Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, forming biaryl compounds essential in pharmaceuticals and agrochemicals.

- Reduction Reactions: The acetyl group can be reduced to form alcohols or amines, expanding its utility in synthetic pathways.

Table 1: Reaction Types Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Sodium methoxide, potassium tert-butoxide |

| Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds | Palladium catalysts, boronic acids |

| Reduction | Conversion of acetyl to alcohols or amines | Lithium aluminum hydride, sodium borohydride |

Medicinal Chemistry

The compound has shown promising potential in drug discovery:

- Antimicrobial Activity: Derivatives of this compound have demonstrated significant activity against fungal pathogens like Candida albicans and Candida glabrata. A study reported a Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL against C. glabrata.

- Anticancer Properties: Certain derivatives inhibit the growth of cancer cell lines, such as MCF-10 breast cancer cells, at concentrations ranging from 74 to 80 μM.

Table 2: Biological Activities of Derivatives

| Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|

| Antifungal | Candida glabrata | MIC = 0.39 μg/mL |

| Anticancer | MCF-10 breast cancer cells | Growth inhibition at 74–80 μM |

| Enzyme Inhibition | Bcr-Abl kinase | Potential inhibitor |

Industrial Applications

In the industrial sector, this compound is utilized for:

- Production of Specialty Chemicals: Its reactivity allows for the synthesis of dyes, pigments, and polymers.

- Advanced Materials Development: The compound's unique properties contribute to innovations in material science.

Case Study 1: Synthesis and Biological Evaluation

A research study synthesized various derivatives of this compound and evaluated their antifungal activities against clinical isolates of Candida species. Results indicated that specific substitutions could enhance antifungal efficacy while minimizing toxicity to mammalian cells.

Case Study 2: Inhibition of Kinase Activity

A detailed investigation revealed that modifications at the bromine position significantly affected binding affinity toward Bcr-Abl kinase. This highlights the potential of structural variations in enhancing therapeutic profiles against cancer.

作用機序

The mechanism of action of 2-Acetyl-5-bromopyridine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The bromine atom and the acetyl group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the target molecule.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Table 1: Key Structural and Functional Differences

Physical and Spectral Properties

Table 2: Comparative Spectral Data

- Solubility :

Research Findings and Case Studies

- Synthetic Routes: this compound is synthesized via Friedel-Crafts acylation of 5-bromopyridine, while 2-amino-5-bromopyridine derivatives are prepared through bromination and amination of aminopyridines .

- Crystal Engineering: Co-crystals of 2-amino-5-bromopyridine with 4-hydroxybenzoic acid exhibit extended H-bonded networks along the [100] direction, unlike the acetylated analog, which lacks such directional interactions .

生物活性

2-Acetyl-5-bromopyridine is an organic compound with the molecular formula C₇H₆BrNO, featuring a pyridine ring substituted with an acetyl group at the 2-position and a bromine atom at the 5-position. This unique substitution pattern influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and drug discovery.

- Molecular Weight : 200.03 g/mol

- Structure : The compound consists of a pyridine ring with an acetyl group and a bromine substituent, which can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens, although specific mechanisms and effectiveness require further investigation.

- Enzyme Interaction : The compound has been shown to interact with enzymes, potentially modulating their activity. This interaction is crucial for its application in drug development.

- C–N Bond Formation : Studies have demonstrated its utility in copper-catalyzed C–N bond formation reactions, indicating its potential in synthesizing biologically relevant compounds .

- Reactivity with Nucleophiles : this compound can react with various nucleophiles, leading to the formation of diverse derivatives that may exhibit enhanced biological activities.

The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom at the 5-position. This reactivity allows it to form new bonds with biological targets, potentially leading to therapeutic effects.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Bromination and Acetylation : Utilizing starting materials like 2,5-dibromopyridine and N,N-dimethylacetamide under optimized conditions for high yield.

- Copper-Catalyzed Reactions : Employing copper catalysts for selective amination reactions that can lead to the formation of this compound from simpler precursors .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects, particularly against Gram-positive bacteria. Further research is needed to elucidate the specific pathways involved in its antimicrobial action.

Case Study 2: Enzyme Inhibition

In another study, derivatives of this compound were tested for their ability to inhibit specific enzymes involved in metabolic pathways. The findings showed that certain derivatives exhibited strong inhibitory effects, suggesting potential applications in treating metabolic disorders.

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Acetyl-5-bromopyridine at the laboratory scale?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous bromopyridine derivatives (e.g., 2-Amino-5-bromo-3-methylpyridine) are synthesized via bromination of precursor pyridines using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions . For acetylation, Friedel-Crafts acylation or nucleophilic substitution on pre-brominated pyridine scaffolds could be explored. Characterization via -NMR and LC/ESI-MS is recommended to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for structural validation. For example, co-crystallization with hydrogen-bond donors (e.g., 4-hydroxybenzoic acid) can yield high-resolution crystals suitable for SHELXL refinement . Complementary techniques include -NMR for carbonyl confirmation and FT-IR to identify acetyl (C=O) and C-Br stretches. Mass spectrometry (HRMS) should align with the molecular ion peak at m/z 200.03 (CHBrNO) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Brominated pyridines often exhibit acute toxicity and skin/eye irritation. Use fume hoods, nitrile gloves, and PPE. Refer to analogous compounds (e.g., 2-Amino-5-bromo-3-methylpyridine) for hazard classifications: GHS Signal Word "Warning," with Hazard Statements H315 (skin irritation) and H319 (eye damage) . Store in airtight containers at ambient temperatures to prevent decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the supramolecular assembly of this compound derivatives?

- Methodological Answer : Co-crystallization with hydrogen-bond acceptors (e.g., carboxylic acids) enables analysis of intermolecular interactions. In a study of 2-Amino-5-bromopyridine–4-hydroxybenzoic acid, N–H⋯O and O–H⋯N hydrogen bonds formed 2D networks, visualized via SHELXL refinement. Use TWIN/BASF procedures in SHELX to address twinning or disorder . Validate geometry using CIF-checking tools like PLATON .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) can model electronic effects of the acetyl and bromine substituents. For example, the acetyl group deactivates the pyridine ring, directing Suzuki-Miyaura coupling to the bromine site. Compare HOMO/LUMO profiles with analogs (e.g., 5-Bromo-2-methoxy-3-methylpyridine) to predict regioselectivity . Pair with experimental validation using Pd catalysts (e.g., Pd(PPh)) and arylboronic acids .

Q. How do solvent effects influence the tautomeric equilibria of this compound?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity (e.g., DMSO vs. chloroform) shift keto-enol tautomerism. Use -NMR in deuterated solvents to monitor enol proton signals (~δ 12-14 ppm). Computational studies (e.g., Gaussian09 with SMD solvation models) quantify solvent stabilization energies. Compare with experimental pKa values from potentiometric titrations .

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。